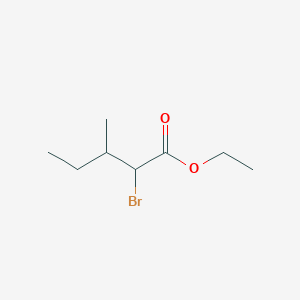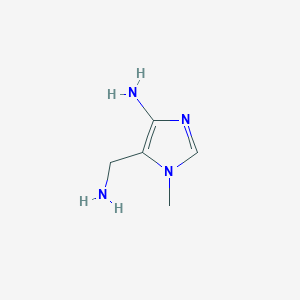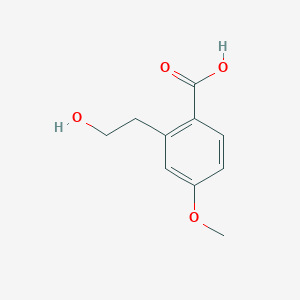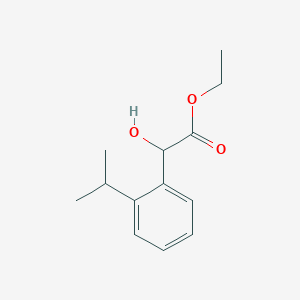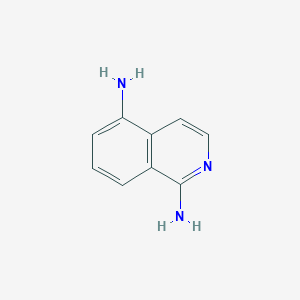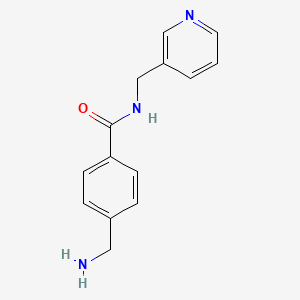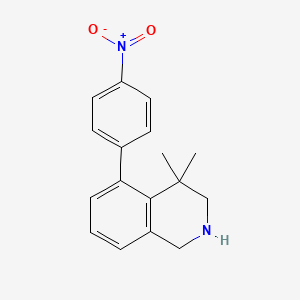
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitrophenyl group and a dihydroisoquinoline core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the nitrophenyl precursor.
Cyclization: The precursor undergoes cyclization to form the dihydroisoquinoline core.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted isoquinolines .
Scientific Research Applications
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-chlorophenyl)-2,3-dihydro-1H-isoquinoline
- 4,4-dimethyl-5-(4-fluorophenyl)-2,3-dihydro-1H-isoquinoline
Uniqueness
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying redox reactions and for developing new therapeutic agents .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4,4-dimethyl-5-(4-nitrophenyl)-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)11-18-10-13-4-3-5-15(16(13)17)12-6-8-14(9-7-12)19(20)21/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
VWXADARROIGWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


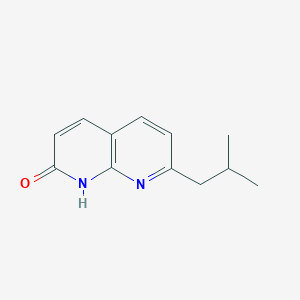
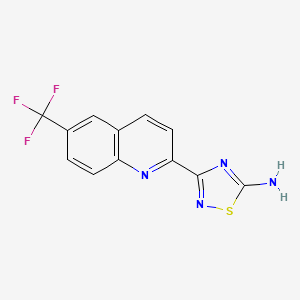
![(3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13873517.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
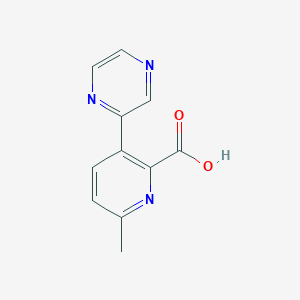
![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
